molecular formula C11H11ClN4 B5153937 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine CAS No. 7249-31-2

6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine

Cat. No. B5153937
CAS RN: 7249-31-2
M. Wt: 234.68 g/mol
InChI Key: KAUBSLPJWJEOKU-UHFFFAOYSA-N
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Description

6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine, also known as CL-4MP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical industry for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine is not fully understood, but it is believed to involve multiple pathways. 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been found to induce apoptosis (cell death) in cancer cells, which may contribute to its anticancer activity. Furthermore, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This pathway may play a role in 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine's antioxidant activity.
Biochemical and Physiological Effects:
6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to have a range of biochemical and physiological effects. In animal studies, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been found to reduce inflammation, oxidative stress, and tissue damage in various organs, including the liver, kidney, and lung. 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine may have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been extensively studied in animal models, which provides a wealth of data on its biological activities. However, one limitation of using 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine in lab experiments is that its mechanism of action is not fully understood. Furthermore, the optimal dosage and administration route of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine for therapeutic purposes are not yet established.

Future Directions

There are several future directions for the study of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine. One area of research could focus on elucidating the precise mechanism of action of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine, which could provide insights into its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine for therapeutic purposes. Furthermore, the potential side effects of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine need to be thoroughly investigated. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine in humans.

Scientific Research Applications

6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In particular, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. These findings suggest that 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine has broad therapeutic potential in various diseases.

properties

IUPAC Name

6-chloro-4-N-(4-methylphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-7-2-4-8(5-3-7)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUBSLPJWJEOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285940
Record name 6-chloro-n4-(4-methylphenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-n4-(4-methylphenyl)pyrimidine-2,4-diamine

CAS RN

7249-31-2
Record name NSC43274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-n4-(4-methylphenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4,6-dichloro-pyrimidin-2-yl-amine (3.3 g, 20 mmol), p-tolylamine (3.4 g, 32 mmol) and N,N-diisopropylethylamine (12 ml) in ethanol (150 ml) was heated under reflux for 40 hours. After cooling to room temperature, filtration provided 6-chloro-N*4*-p-tolyl-pyrimidine-2,4-diamine (2.8 g, 60% yield) as a white solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
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3.4 g
Type
reactant
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Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 4,6-dichloro-2-pyrimidinamine (1.64 g, 0.01 mol), p-toluidine (1.07 g, 0.01 mol) in dioxane (2 mL) was heated in a sealed tube for 30 minutes at 140° C. The, crude product was treated with NaOH (50 ml, 2M) and extracted with CH2Cl2 (3×50 mL). The organic layer was washed with brine (2×100 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by chromatography on silica using hexane/EtOAc (1:3), giving the desired product (2 g, 78%).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods IV

Procedure details

A mixture of 4,6-dichloro-2-pyrimidinamine (1.64 g, 0.01 mol), p-toluidine (1.07 g, 0.01 mol) in dioxane (2 mL) was heated in a sealed tube for 30 minutes at 140° C. The crude product was treated with NaOH (50 ml, 2M) and extracted with CH2Cl2 (3×50 mL). The organic layer was washed with brine (2×100 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by chromatography on silica using hexane/EtOAc (1:3), giving the desired product (2 g, 78%).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
78%

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